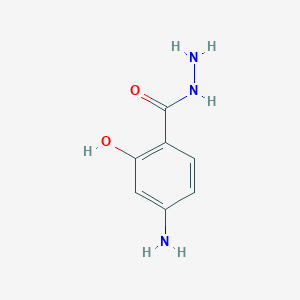

p-Aminosalicylic acid hydrazide

Description

Properties

IUPAC Name |

4-amino-2-hydroxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c8-4-1-2-5(6(11)3-4)7(12)10-9/h1-3,11H,8-9H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYZGXAKJVDHGDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)O)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30219623 | |

| Record name | p-Aminosalicylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30219623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6946-29-8 | |

| Record name | p-Aminosalicylic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6946-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Aminosalicylic acid hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006946298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Apacizin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57125 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Aminosalicylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30219623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminosalicylohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.371 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | APACIZIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ODX97PJ52T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Spectroscopic Analysis of p-Aminosalicylic Acid Hydrazide: A Technical Guide

This technical guide provides a detailed overview of the spectroscopic analysis of p-aminosalicylic acid hydrazide (4-amino-2-hydroxybenzohydrazide), a compound of interest in pharmaceutical research. Due to the limited availability of published experimental spectra for this specific molecule, this document focuses on predicted spectroscopic characteristics based on its chemical structure, alongside a comparative analysis with its close structural isomer, 4-aminobenzohydrazide, and its parent compound, p-aminosalicylic acid.

This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding for the characterization of this compound.

Molecular Structure

This compound (Molecular Formula: C₇H₉N₃O₂) is a derivative of salicylic acid, incorporating a hydrazide functional group in place of the carboxylic acid's hydroxyl group, and an amino group at the para position relative to the carbonyl.[1][2][3] The presence of aromatic protons, amine and hydroxyl groups, and the hydrazide moiety gives rise to a characteristic spectroscopic fingerprint. A publication by Kargar et al. (2012) has confirmed the crystal structure of this compound.[4][5]

Spectroscopic Analysis

The following sections detail the expected and comparative data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analysis of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the amine, hydroxyl, and hydrazide groups. The exact chemical shifts will be influenced by the solvent used. Based on the structure and data from analogous compounds, the following table summarizes the predicted and comparative ¹H NMR data.

| Functional Group | This compound (Predicted, in DMSO-d₆) | 4-Aminobenzohydrazide (Experimental, in DMSO-d₆)[6] | p-Aminosalicylic Acid (Experimental, in DMSO-d₆)[7] |

| Aromatic CH (ortho to -C=O) | ~ 7.5 - 7.7 ppm (d) | 7.56 ppm (d) | 7.46 ppm (d) |

| Aromatic CH (ortho to -OH) | ~ 6.1 - 6.3 ppm (d) | N/A | 6.12 ppm (dd) |

| Aromatic CH (meta to -C=O) | ~ 6.0 - 6.2 ppm (s) | 6.54 ppm (d) | 6.01 ppm (d) |

| -NH₂ (Amine) | ~ 5.6 - 5.8 ppm (s, broad) | 5.59 ppm (s) | ~5.9 ppm (s, broad) |

| -NH-NH₂ (Hydrazide) | ~ 4.3 - 4.5 ppm (s, broad, NH₂) and ~9.3 - 9.5 ppm (s, broad, NH) | 4.32 ppm (s, NH₂) and 9.30 ppm (s, NH) | N/A |

| -OH (Hydroxyl) | ~ 10.0 - 12.0 ppm (s, broad) | N/A | ~11.0 - 12.0 ppm (s, broad) |

| -COOH (Carboxylic Acid) | N/A | N/A | ~11.0 - 12.0 ppm (s, broad) |

Note: s = singlet, d = doublet, dd = doublet of doublets. Chemical shifts are approximate and can vary based on experimental conditions.

The key difference in the predicted spectrum of this compound compared to 4-aminobenzohydrazide is the presence of a signal for the hydroxyl group and the distinct splitting pattern of the aromatic protons due to the different substitution pattern.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The predicted chemical shifts for this compound are based on standard values for substituted benzene rings.

| Carbon Atom | This compound (Predicted) | p-Aminosalicylic Acid (Experimental)[8] |

| C=O (Carbonyl) | ~ 165 - 170 ppm | ~ 172 ppm |

| C-OH (Aromatic) | ~ 160 - 165 ppm | ~ 161 ppm |

| C-NH₂ (Aromatic) | ~ 150 - 155 ppm | ~ 152 ppm |

| C-C=O (Aromatic) | ~ 110 - 115 ppm | ~ 112 ppm |

| Aromatic CH | ~ 105 - 130 ppm | ~ 108, 118, 131 ppm |

Infrared (IR) Spectroscopy

The IR spectrum is crucial for identifying the key functional groups. The characteristic vibrational frequencies are summarized below.

| Functional Group | Vibrational Mode | This compound (Predicted Wavenumber, cm⁻¹) | 4-Aminobenzohydrazide (Experimental Wavenumber, cm⁻¹)[6] |

| O-H (Hydroxyl) | Stretching | 3200 - 3600 (broad) | N/A |

| N-H (Amine & Hydrazide) | Stretching | 3100 - 3500 (multiple bands) | ~3200 - 3400 |

| C=O (Amide I) | Stretching | 1640 - 1680 | ~1650 |

| N-H (Amide II) | Bending | 1580 - 1620 | ~1600 |

| C=C (Aromatic) | Stretching | 1450 - 1600 | ~1500 - 1600 |

| C-O (Hydroxyl) | Stretching | 1200 - 1300 | N/A |

| C-N (Amine) | Stretching | 1250 - 1350 | ~1300 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak [M]⁺ should be observed at m/z 167.17.[2]

| Method | Expected Observations | Comparative Data for 4-Aminobenzohydrazide[6] |

| Electron Ionization (EI-MS) | Molecular Ion: m/z = 167Key Fragments: - Loss of NH₂NH₂ (m/z = 135)- Loss of C=O (m/z = 139)- Fragments corresponding to the substituted aromatic ring. | Molecular Ion: m/z = 151Base Peak: m/z = 120 (loss of NHNH₂)Other Fragments: m/z = 92, 65 |

| Electrospray Ionization (ESI-MS) | Protonated Molecule [M+H]⁺: m/z = 168 | Protonated Molecule [M+H]⁺: m/z = 152 |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound. These should be adapted based on the specific instrumentation and experimental goals.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, MeOD-d₄). Ensure the sample is fully dissolved.

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A higher number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

IR Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment (or the KBr pellet without the sample).

-

Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans for a good signal-to-noise ratio.

-

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation:

-

EI-MS: A direct insertion probe can be used for solid samples.

-

ESI-MS: The sample solution is infused directly or via an LC system into the ESI source.

-

-

Acquisition:

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

For tandem MS (MS/MS), select the molecular ion (or protonated molecule) and fragment it to obtain structural information.

-

Visualizations

The following diagrams illustrate the experimental workflow and a key structural comparison.

Caption: Experimental workflow for the spectroscopic analysis of this compound.

References

- 1. scitoys.com [scitoys.com]

- 2. This compound | C7H9N3O2 | CID 72490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. merckindex.rsc.org [merckindex.rsc.org]

- 4. 4-Amino-2-hydroxybenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 4-Aminobenzohydrazide(5351-17-7) 1H NMR spectrum [chemicalbook.com]

- 7. 4-Aminosalicylic acid(65-49-6) 1H NMR [m.chemicalbook.com]

- 8. 4-Aminosalicylic Acid | C7H7NO3 | CID 4649 - PubChem [pubchem.ncbi.nlm.nih.gov]

P-Aminosalicylic Acid Hydrazide: A Prodrug Approach in Tuberculosis Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of p-aminosalicylic acid hydrazide as a prodrug, focusing on its proposed activation pathway and its role in the broader context of anti-tuberculosis therapy. While direct and extensive research on this compound is limited, this guide synthesizes the well-established mechanism of its parent compound, p-aminosalicylic acid (PAS), and relevant studies on hydrazide derivatives and mutual prodrugs to present a scientifically grounded understanding of its function.

Introduction: The Prodrug Strategy in Tuberculosis Treatment

The long duration and multidrug regimen of tuberculosis (TB) treatment necessitate the development of novel therapeutic strategies to enhance efficacy, reduce toxicity, and combat drug resistance. The prodrug approach, where an inactive compound is metabolized into a pharmacologically active agent in vivo, is a well-established strategy in medicine. In the context of TB, p-aminosalicylic acid (PAS) itself is a prodrug that targets the folate biosynthesis pathway in Mycobacterium tuberculosis. This guide focuses on a derivative of PAS, this compound, and explores its potential as a prodrug, likely designed to release the active PAS upon enzymatic activation.

Proposed Activation Pathway of this compound

Based on the chemical structure and the known metabolism of similar compounds, this compound is hypothesized to act as a prodrug that undergoes hydrolysis to release p-aminosalicylic acid (PAS) and hydrazine. The released PAS then enters its established activation pathway within Mycobacterium tuberculosis.

The activation of PAS is a two-step enzymatic process that integrates it into the mycobacterial folate biosynthesis pathway:

-

Conversion by Dihydropteroate Synthase (DHPS): PAS, being a structural analog of p-aminobenzoic acid (PABA), is recognized as a substrate by the enzyme dihydropteroate synthase (DHPS). DHPS catalyzes the condensation of PAS with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate to form a hydroxylated dihydropteroate analog.[1][2][3]

-

Action of Dihydrofolate Synthase (DHFS): The resulting hydroxylated intermediate is then a substrate for dihydrofolate synthase (DHFS), which adds a glutamate moiety to produce a hydroxyl dihydrofolate antimetabolite.[1][2]

-

Inhibition of Dihydrofolate Reductase (DHFR): This final hydroxyl dihydrofolate antimetabolite acts as a potent inhibitor of dihydrofolate reductase (DHFR).[1][2] The inhibition of DHFR blocks the synthesis of tetrahydrofolate, a crucial cofactor for the synthesis of nucleotides, leading to the cessation of DNA replication and bacterial growth.[3]

Below is a diagram illustrating the proposed activation pathway.

Caption: Proposed activation pathway of this compound.

Quantitative Data

Quantitative data specifically for this compound is not extensively available in the public domain. However, the data for its active metabolite, p-aminosalicylic acid (PAS), is well-documented. The following table summarizes key quantitative parameters for PAS.

| Parameter | Value | Reference |

| MIC against M. tuberculosis | 1 µg/mL | [4] |

| Km of PAS for DHPS | 17.7 ± 0.1 µM | [2] |

| Km of pABA for DHPS | 11.4 ± 0.1 µM | [2] |

| Protein Binding | 50-60% | [5] |

| Half-life | ~1 hour | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and its parent compound.

Synthesis of a Mutual Prodrug of p-Aminosalicylic Acid and Isoniazid

This protocol is adapted from the synthesis of a mutual prodrug where p-aminosalicylic acid is conjugated with isoniazid, another frontline anti-TB drug.[6][7][8] This serves as a representative example of synthesizing a hydrazide-containing derivative of PAS.

Objective: To synthesize a mutual prodrug of p-aminosalicylic acid and isoniazid.

Materials:

-

p-Aminosalicylic acid (PAS)

-

Isoniazid (INH)

-

Glycine

-

Dicyclohexylcarbodiimide (DCC)

-

N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Sodium bicarbonate solution

-

Hydrochloric acid

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for TLC and column chromatography

Procedure:

-

Protection of PAS: The amino and hydroxyl groups of PAS are first protected to prevent side reactions. This can be achieved using standard protecting group chemistry.

-

Activation of the Carboxylic Acid: The carboxylic acid group of the protected PAS is activated to facilitate amide bond formation. A common method is the use of a coupling agent like dicyclohexylcarbodiimide (DCC) in an aprotic solvent such as DMF.

-

Coupling with Glycine: The activated PAS is then reacted with the amino group of glycine to form an amide bond. The reaction is monitored by thin-layer chromatography (TLC).

-

Purification of the Intermediate: The resulting PAS-glycine conjugate is purified, typically by column chromatography on silica gel, after removal of the dicyclohexylurea byproduct by filtration.

-

Deprotection: The protecting groups on the PAS moiety are removed under appropriate conditions.

-

Coupling with Isoniazid: The carboxylic acid group of the PAS-glycine conjugate is activated with DCC and then reacted with the free amino group of isoniazid to form the final mutual prodrug.

-

Final Purification: The synthesized mutual prodrug is purified by recrystallization or column chromatography.

-

Characterization: The structure of the final compound is confirmed by spectroscopic methods such as IR, 1H NMR, and mass spectrometry, and its purity is assessed by elemental analysis and TLC.

Caption: Experimental workflow for the synthesis of a PAS-INH mutual prodrug.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines a standard method for determining the MIC of an anti-tubercular agent against Mycobacterium tuberculosis.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of M. tuberculosis.

Materials:

-

Mycobacterium tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

-

This compound

-

Sterile 96-well microplates

-

Incubator at 37°C with 5% CO2

Procedure:

-

Preparation of Bacterial Inoculum: A mid-log phase culture of M. tuberculosis H37Rv is diluted in Middlebrook 7H9 broth to a standardized cell density (e.g., McFarland standard 0.5, then further diluted).

-

Serial Dilution of the Compound: this compound is serially diluted in Middlebrook 7H9 broth in a 96-well microplate to obtain a range of concentrations.

-

Inoculation: Each well containing the diluted compound is inoculated with the prepared bacterial suspension. Control wells containing bacteria without the compound (positive control) and broth without bacteria (negative control) are included.

-

Incubation: The microplate is sealed and incubated at 37°C in a 5% CO2 atmosphere for 7-14 days.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of bacteria. Growth can be assessed visually or by using a growth indicator such as resazurin.

Conclusion

This compound represents a logical extension of the prodrug strategy for PAS in anti-tuberculosis therapy. While direct experimental evidence for its specific activation pathway is not abundant, a scientifically sound hypothesis points towards its hydrolysis to release the active PAS, which then targets the folate biosynthesis pathway in Mycobacterium tuberculosis. This guide provides a foundational understanding for researchers and drug developers interested in exploring hydrazide derivatives of PAS and other anti-tubercular agents. Further research is warranted to validate the proposed activation mechanism and to fully characterize the pharmacokinetic and pharmacodynamic properties of this compound.

References

- 1. Discovery of the Mechanism of Action of a Critical Tuberculosis Drug ♦: para-Aminosalicylic Acid Is a Prodrug Targeting Dihydrofolate Reductase in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. para-Aminosalicylic Acid Is a Prodrug Targeting Dihydrofolate Reductase in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Aminosalicylic acid? [synapse.patsnap.com]

- 4. discoveryjournals.org [discoveryjournals.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application of p-Aminosalicylic Acid Hydrazide in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Para-aminosalicylic acid (p-aminosalicylic acid or PAS) has been a cornerstone in the treatment of tuberculosis for decades. Its hydrazide derivative, p-aminosalicylic acid hydrazide (PAH), serves as a versatile scaffold in medicinal chemistry, enabling the synthesis of a diverse range of bioactive molecules. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of PAH and its derivatives, highlighting their potential in the development of novel therapeutic agents. The hydrazide moiety offers a reactive handle for the synthesis of various derivatives, including Schiff bases, which have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.

Synthesis of this compound and Derivatives

Protocol 1: Synthesis of 4-Amino-2-hydroxybenzohydrazide (this compound)

This protocol describes the synthesis of this compound from methyl 4-amino-2-hydroxybenzoate.

Materials:

-

Methyl 4-amino-2-hydroxybenzoate

-

Hydrazine hydrate (80%)

-

Methanol

-

Diethyl ether

-

Round-bottom flask with reflux condenser

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

To a solution of methyl 4-amino-2-hydroxybenzoate (1 mmol) in methanol (30 ml), add hydrazine hydrate (80%) (1 mmol).

-

Reflux the mixture with stirring for 30 minutes.[1]

-

After cooling to room temperature, a white precipitate will form.

-

Filter the precipitate and wash it with diethyl ether.

-

Dry the resulting white solid in the air to obtain 4-amino-2-hydroxybenzohydrazide.[1]

-

For crystallization, the crude product can be recrystallized from ethanol by slow evaporation.

Protocol 2: Synthesis of Schiff Bases from this compound

This protocol outlines the general procedure for the synthesis of Schiff bases (hydrazones) by condensing this compound with various aldehydes.

Materials:

-

This compound

-

Substituted aldehyde (e.g., 2,5-dimethoxybenzaldehyde)

-

Methanol

-

Round-bottom flask

-

Stirring apparatus

Procedure:

-

Dissolve this compound (1 mmol) in methanol.

-

Add the substituted aldehyde (1 mmol) to the solution.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography.

-

The resulting Schiff base often precipitates out of the solution upon formation.

-

The product can be collected by filtration, washed with cold methanol, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Biological Activities and Assay Protocols

Anti-inflammatory Activity

Hydrazide derivatives of p-aminosalicylic acid have shown promising anti-inflammatory properties. The following protocol describes a common in vivo assay to evaluate this activity.

Protocol 3: Carrageenan-Induced Paw Edema in Rats

Principle:

Carrageenan injection in the rat paw induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Materials:

-

Wistar albino rats (180-250 g)

-

Carrageenan (1% w/v in saline)

-

Test compound (this compound derivative)

-

Standard drug (e.g., Diclofenac sodium)

-

Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose)

-

Plethysmometer or digital calipers

Procedure:

-

Divide the animals into groups (e.g., control, standard, and test groups with different doses).

-

Administer the vehicle, standard drug, or test compound orally or intraperitoneally.

-

After a specific time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the left hind paw of each rat.

-

Measure the paw volume or diameter immediately after carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

-

Calculate the percentage inhibition of edema for each group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average paw swelling in the control group and Vt is the average paw swelling in the treated group.

Quantitative Data for Anti-inflammatory Activity

| Compound | Assay | Organism/Cell Line | IC50 / % Inhibition | Reference |

| Salicylic acid hydrazide derivative (Schiff base of 4-aminotriazole) | COX-2 Inhibition | In vitro | IC50: 1.76 ± 0.05 µM | [2] |

| Hydrazide-based HDAC6 Inhibitor (35m) | HDAC6 Inhibition | In vitro | IC50: 0.019 µM | [3] |

| 4-Maleimidylphenyl-Hydrazide Derivative (14) | Nitric Oxide Production Inhibition | RAW 264.7 cells | ~4 times more potent than lead compound | [4] |

| 4-Maleimidylphenyl-Hydrazide Derivative (17) | Nitric Oxide Production Inhibition | RAW 264.7 cells | 71% normalized NO inhibition | [4] |

| 4-Maleimidylphenyl-Hydrazide Derivative (18) | Nitric Oxide Production Inhibition | RAW 264.7 cells | 75% normalized NO inhibition | [4] |

Anticancer Activity

Derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines.

Protocol 4: MTT Assay for Cytotoxicity against MCF-7 Breast Cancer Cells

Principle:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

MCF-7 human breast cancer cells

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and antibiotics

-

Test compound (this compound derivative)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed MCF-7 cells in a 96-well plate at a density of approximately 1 x 10^4 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound and a vehicle control (DMSO) and incubate for another 24-48 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Quantitative Data for Anticancer Activity (MCF-7 Cell Line)

| Compound | Assay | IC50 | Reference |

| Curcumin-pyrimidine analog (3g) | Antiproliferative | 0.61 ± 0.05 µM | [5] |

| Pyrimidine derivative (45) | Cytotoxic | 0.33 + 0.24 µM | [6] |

| Triazine derivative (98) | Cytotoxic | 0.1 ± 0.01 µM | [6] |

| Acetylated 5-aminosalicylate-thiazolinone hybrid (HH33) | Anti-proliferative | < 1 µM | [7] |

Antimicrobial Activity

The hydrazide scaffold is a common feature in many antimicrobial agents. The following protocol is used to determine the minimum inhibitory concentration (MIC) of a compound.

Protocol 5: Microbroth Dilution Method for MIC Determination

Principle:

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a broth dilution series.

Materials:

-

Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Test compound

-

Standard antibiotic (e.g., Ciprofloxacin)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

Procedure:

-

Prepare a series of twofold dilutions of the test compound in MHB in a 96-well plate.

-

Add a standardized bacterial inoculum to each well.

-

Include a positive control (broth with inoculum) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Quantitative Data for Antimicrobial and Antitubercular Activity

| Compound/Derivative | Organism | MIC (µg/mL) | Reference |

| Hydrazone of Methyl 4-Phenylpicolinimidate (3a) | M. tuberculosis H37Rv | 12.5 | [8] |

| Hydrazone of Methyl 4-Phenylpicolinimidate (4a) | M. tuberculosis H37Rv | 3.1 | [8] |

| p-Aminosalicylic acid (PAS) | INH-resistant M. tuberculosis | 92 of 109 isolates were susceptible | [9] |

| Pyrazoline derivative (24) | E. faecalis | 32 | [10] |

| Lipophilic PAS derivative (IId) | M. tuberculosis | 16.7 | [11] |

Signaling Pathways and Mechanisms of Action

Antitubercular Mechanism of p-Aminosalicylic Acid

p-Aminosalicylic acid acts as a prodrug that targets the folate biosynthesis pathway in Mycobacterium tuberculosis. It is a structural analog of p-aminobenzoic acid (PABA) and competes with it for the enzyme dihydropteroate synthase (DHPS). This leads to the formation of a non-functional folate analog, thereby inhibiting DNA synthesis and bacterial growth.[12]

Caption: Antitubercular mechanism of p-aminosalicylic acid.

Anti-inflammatory Signaling Pathways

The anti-inflammatory effects of p-aminosalicylic acid and its derivatives are thought to be mediated through the modulation of several signaling pathways, including the MAPK and Nrf2-HO-1 pathways. These pathways are crucial in regulating the expression of pro-inflammatory cytokines and antioxidant enzymes.

References

- 1. 4-Amino-2-hydroxybenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, in-vitro, in-vivo anti-inflammatory activities and molecular docking studies of acyl and salicylic acid hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. First-in-Class Hydrazide-Based HDAC6 Selective Inhibitor with Potent Oral Anti-Inflammatory Activity by Attenuating NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exploring the Synthesis, Anti-Inflammatory and Anti-Tumor Potential of 4-Maleimidylphenyl-Hydrazide Derivatives [mdpi.com]

- 5. ias.ac.in [ias.ac.in]

- 6. mdpi.com [mdpi.com]

- 7. Design, synthesis and mechanistic anticancer activity of new acetylated 5-aminosalicylate-thiazolinone hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Differences in the Structure and Antimicrobial Activity of Hydrazones Derived from Methyl 4-Phenylpicolinimidate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. turkjps.org [turkjps.org]

- 11. Preparation of Lipophilic Derivatives of para-Aminosalicylic Acid for Antimicrobial Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. para-Aminosalicylic Acid Is a Prodrug Targeting Dihydrofolate Reductase in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Spectrophotometric Determination of p-Aminosalicylic Acid Hydrazide in Pharmaceutical Formulations

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the quantitative determination of p-aminosalicylic acid hydrazide (PAS-hydrazide) in pharmaceutical formulations using UV-Vis spectrophotometry. Due to a lack of specific published methods for PAS-hydrazide, this guide presents protocols adapted from established methods for p-aminosalicylic acid (PAS) and other hydrazide compounds. The primary methods detailed involve derivatization with p-dimethylaminobenzaldehyde (DAB) and Gibb's reagent to produce colored chromogens amenable to spectrophotometric analysis. This document includes comprehensive experimental procedures, data presentation tables, and diagrams to illustrate the underlying chemical reactions and workflows.

Introduction

This compound is a derivative of p-aminosalicylic acid, a second-line antitubercular agent. Accurate quantification of active pharmaceutical ingredients (APIs) like PAS-hydrazide in formulations is crucial for ensuring dosage accuracy and therapeutic efficacy. UV-Vis spectrophotometry offers a simple, cost-effective, and widely available analytical technique for this purpose. The methods described herein are based on the reaction of the primary aromatic amine of the PAS moiety or the hydrazide functional group to form a colored product.

Method 1: Determination using p-Dimethylaminobenzaldehyde (DAB)

This method is adapted from established procedures for the determination of p-aminosalicylic acid.[1][2] The primary amino group of PAS-hydrazide is expected to react with p-dimethylaminobenzaldehyde in an acidic medium to form a yellow Schiff base, which can be quantified spectrophotometrically.

Reaction Mechanism

The reaction involves the condensation of the aldehyde group of p-dimethylaminobenzaldehyde with the primary aromatic amino group of this compound to form a colored Schiff base.

Caption: Reaction of PAS-Hydrazide with DAB.

Experimental Protocol

1. Preparation of Reagents:

- Standard PAS-hydrazide Stock Solution (100 µg/mL): Accurately weigh 10 mg of pure PAS-hydrazide and dissolve it in 100 mL of methanol.

- p-Dimethylaminobenzaldehyde (DAB) Reagent (2% w/v): Dissolve 2.0 g of p-dimethylaminobenzaldehyde in 100 mL of a 1:1 mixture of methanol and concentrated hydrochloric acid.

- Hydrochloric Acid (1 M): Prepare by diluting concentrated HCl with deionized water.

2. Preparation of Calibration Curve:

- Pipette aliquots (0.2, 0.4, 0.6, 0.8, 1.0, 1.2 mL) of the standard PAS-hydrazide stock solution into a series of 10 mL volumetric flasks.

- To each flask, add 1.0 mL of 1 M Hydrochloric Acid.

- Add 1.0 mL of the DAB reagent to each flask and mix well.

- Allow the reaction to proceed for 15 minutes at room temperature.

- Dilute to the mark with methanol and mix thoroughly.

- Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax), determined to be approximately 460 nm, against a reagent blank prepared in the same manner without the PAS-hydrazide.[1][2]

- Plot a graph of absorbance versus concentration to obtain the calibration curve.

3. Analysis of Pharmaceutical Formulations:

- Weigh and finely powder a number of tablets (e.g., 20) to determine the average weight.

- Accurately weigh a quantity of the powdered tablets equivalent to 10 mg of PAS-hydrazide and transfer to a 100 mL volumetric flask.

- Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

- Dilute to the mark with methanol, mix well, and filter through a suitable filter paper.

- Take an appropriate aliquot of the filtrate and proceed as described in step 2 for the preparation of the calibration curve.

- Calculate the concentration of PAS-hydrazide in the sample from the calibration curve.

Quantitative Data (Adapted from PAS analysis)

| Parameter | Value | Reference |

| λmax | ~ 460 nm | [1][2] |

| Linearity Range | 0.4 - 2.0 µg/mL | [1][2] |

| Molar Absorptivity | ~ 2.4 × 10⁴ L/mol/cm | [1] |

| Correlation Coefficient (r²) | > 0.99 | [1] |

| Limit of Detection (LOD) | Not Reported | |

| Limit of Quantification (LOQ) | Not Reported |

Method 2: Determination using Gibb's Reagent

This method is based on the general reaction of hydrazide-containing pharmaceuticals with 2,6-dichloroquinone-4-chloroimide (Gibb's reagent) to form a colored product.

Reaction Mechanism

The hydrazide functional group reacts with Gibb's reagent in an alkaline medium to produce a colored indophenol-like dye.

Caption: Reaction of PAS-Hydrazide with Gibb's Reagent.

Experimental Protocol

1. Preparation of Reagents:

- Standard PAS-hydrazide Stock Solution (100 µg/mL): Prepare as described in Method 1.

- Gibb's Reagent (0.5% w/v): Dissolve 0.5 g of 2,6-dichloroquinone-4-chloroimide in 100 mL of ethanol. Prepare this solution fresh daily.

- Sodium Hydroxide Solution (0.1 M): Dissolve 0.4 g of NaOH in 100 mL of deionized water.

2. Preparation of Calibration Curve:

- Pipette aliquots of the standard PAS-hydrazide stock solution into a series of 10 mL volumetric flasks to obtain final concentrations in the desired range.

- To each flask, add 1.0 mL of 0.1 M Sodium Hydroxide solution.

- Add 1.0 mL of Gibb's reagent and mix well.

- Allow the reaction to stand for 20 minutes at room temperature for color development.

- Dilute to the mark with deionized water and mix.

- Measure the absorbance at the λmax against a reagent blank. The λmax for hydrazide-Gibb's reagent products can be in the visible region.

- Construct a calibration curve by plotting absorbance versus concentration.

3. Analysis of Pharmaceutical Formulations:

- Prepare the sample solution from the pharmaceutical formulation as described in Method 1.

- Take a suitable aliquot of the filtrate and proceed as per step 2 for the calibration curve.

- Determine the concentration of PAS-hydrazide from the calibration curve.

Quantitative Data (General for Hydrazides)

| Parameter | Value |

| λmax | Wavelength in the visible region |

| Linearity Range | To be determined experimentally |

| Molar Absorptivity | To be determined experimentally |

| Correlation Coefficient (r²) | > 0.99 (Expected) |

| Limit of Detection (LOD) | To be determined experimentally |

| Limit of Quantification (LOQ) | To be determined experimentally |

Experimental Workflow

The general workflow for the spectrophotometric analysis of PAS-hydrazide in pharmaceutical formulations is outlined below.

Caption: General workflow for analysis.

Validation of the Analytical Method

For reliable results, the developed spectrophotometric method should be validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters include:

-

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

-

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The spectrophotometric methods detailed in these application notes provide a framework for the quantitative determination of this compound in pharmaceutical formulations. While these protocols are adapted from established methods for similar compounds, they offer a sound basis for developing a validated analytical procedure. The reaction with p-dimethylaminobenzaldehyde is a promising approach, leveraging the reactivity of the primary aromatic amine. Researchers and drug development professionals can use these protocols as a starting point and should perform a full method validation to ensure the accuracy and reliability of their results.

References

Application Notes and Protocols: p-Aminosalicylic Acid Hydrazide as a Derivatizing Reagent in Analytical Chemistry

Introduction

In analytical chemistry, derivatization is a powerful technique used to modify an analyte to enhance its detectability or improve its separation characteristics in methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[1][2] This process is particularly valuable for compounds that lack a strong chromophore or fluorophore, are thermally unstable, or exhibit poor chromatographic behavior.[3][4]

p-Aminosalicylic acid hydrazide (PAS-H) is a derivatizing reagent with significant potential in analytical chemistry. Its core structure features a hydrazide functional group (-CONHNH₂) which reacts specifically with carbonyl compounds (aldehydes and ketones) to form stable hydrazones.[5][6] The aromatic ring and phenolic group inherent in the PAS-H molecule act as a strong chromophore, allowing the resulting derivatives to be readily detected by UV-Visible spectrophotometry. This note explores the application of PAS-H for the derivatization and subsequent analysis of key biomolecules.

Principle of Derivatization

The fundamental reaction involves the nucleophilic addition of the terminal amine of the hydrazide to the electrophilic carbonyl carbon of an aldehyde or ketone. This is typically performed under acidic conditions to activate the carbonyl group. The reaction proceeds via a carbinolamine intermediate, which then dehydrates to form a stable Schiff base, specifically a hydrazone, characterized by a C=N double bond.[7] This newly formed hydrazone incorporates the chromophoric properties of the PAS-H reagent, enabling sensitive detection.

Caption: General reaction of PAS-H with a carbonyl compound.

Application Note 1: Analysis of Reducing Sugars by HPLC-UV

Scope: Reducing sugars, such as glucose and lactose, exist in equilibrium with an open-chain form containing a reactive aldehyde group. This application note describes a pre-column derivatization method using PAS-H for the quantitative analysis of reducing sugars in biological matrices or food samples by reverse-phase HPLC with UV detection. Derivatization is necessary as most carbohydrates lack a UV chromophore.[8]

Experimental Protocol

-

Standard & Sample Preparation:

-

Prepare stock solutions (1 mg/mL) of sugar standards (e.g., glucose, mannose, lactose) in ultrapure water.

-

Dilute samples containing reducing sugars with ultrapure water to fall within the expected calibration range. For complex matrices, perform a solid-phase extraction (SPE) cleanup with a C18 cartridge.

-

-

Derivatization Reagent:

-

Prepare a 10 mg/mL solution of this compound (PAS-H) in methanol.

-

Prepare a 5% (v/v) acetic acid solution in methanol to act as a catalyst.

-

-

Derivatization Procedure:

-

To 100 µL of the sample or standard solution in a microcentrifuge tube, add 200 µL of the PAS-H reagent solution.

-

Add 50 µL of the 5% acetic acid catalyst solution.

-

Vortex the mixture gently and incubate at 65°C for 90 minutes in a heating block.

-

After incubation, cool the reaction mixture to room temperature.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 200 µL of the mobile phase for HPLC analysis.

-

-

HPLC-UV Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic elution with Acetonitrile:Water (30:70, v/v) containing 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection: UV detector set to 305 nm.

-

Column Temperature: 30°C.

-

Quantitative Data (Illustrative)

The following table summarizes the expected performance characteristics for the analysis of common reducing sugars derivatized with PAS-H.

| Analyte | Retention Time (min) | Limit of Detection (LOD) (pmol) | Limit of Quantitation (LOQ) (pmol) | Linearity Range (µM) |

| D-Glucose | 6.8 | 5.2 | 17.3 | 5 - 500 |

| D-Galactose | 7.4 | 4.9 | 16.5 | 5 - 500 |

| D-Mannose | 8.1 | 5.5 | 18.2 | 5 - 500 |

| Lactose | 10.2 | 8.1 | 27.0 | 10 - 800 |

| Maltose | 10.9 | 8.5 | 28.4 | 10 - 800 |

Application Note 2: Analysis of Ketosteroids in Plasma

Scope: Many steroid hormones, such as cortisone and androstenedione, possess ketone functional groups that are ideal targets for derivatization with PAS-H.[9] This enhances their detection by HPLC-UV, providing a sensitive method for quantification in complex biological fluids like plasma.

Experimental Protocol

-

Sample Preparation & Extraction:

-

To 200 µL of human plasma, add an internal standard (e.g., a structurally similar steroid not present in the sample).

-

Perform a liquid-liquid extraction by adding 1 mL of methyl tert-butyl ether (MTBE), vortexing for 2 minutes, and centrifuging at 3000 x g for 10 minutes.

-

Transfer the upper organic layer to a clean tube and evaporate to dryness under nitrogen.

-

-

Derivatization Reagent:

-

Prepare a 5 mg/mL solution of this compound (PAS-H) in ethanol.

-

Prepare a 2% (v/v) trichloroacetic acid (TCA) solution in ethanol as a catalyst.

-

-

Derivatization Procedure:

-

Reconstitute the dried extract from step 1 in 100 µL of the PAS-H reagent solution.

-

Add 20 µL of the 2% TCA catalyst solution.

-

Vortex the mixture and incubate at 50°C for 60 minutes.

-

Cool the mixture to room temperature.

-

Reconstitute the final volume to 200 µL with the mobile phase for HPLC analysis.

-

-

HPLC-UV Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Gradient elution. Solvent A: Water with 0.1% formic acid. Solvent B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start at 40% B, increase linearly to 90% B over 15 minutes, hold for 2 minutes, return to 40% B and re-equilibrate for 5 minutes.

-

Flow Rate: 0.8 mL/min.

-

Injection Volume: 20 µL.

-

Detection: UV detector set to 305 nm.

-

Column Temperature: 40°C.

-

Quantitative Data (Illustrative)

The following table summarizes expected performance characteristics for the analysis of key ketosteroids derivatized with PAS-H.

| Analyte | Retention Time (min) | Limit of Detection (LOD) (ng/mL) | Limit of Quantitation (LOQ) (ng/mL) | Linearity Range (ng/mL) | Mean Recovery (%) |

| Cortisone | 9.5 | 0.8 | 2.5 | 2.5 - 250 | 95.2 |

| Androstenedione | 12.1 | 0.5 | 1.8 | 2 - 200 | 97.1 |

| Progesterone | 14.3 | 0.6 | 2.0 | 2 - 200 | 96.5 |

| Testosterone | 13.5 | 0.7 | 2.2 | 2 - 220 | 94.8 |

General Experimental Workflow

The diagram below outlines the logical steps involved in using PAS-H for the quantitative analysis of carbonyl-containing compounds.

Caption: Workflow for analysis using PAS-H derivatization.

References

- 1. search.library.uvic.ca [search.library.uvic.ca]

- 2. scispace.com [scispace.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Derivatization in Analytical Chemistry | MDPI Books [mdpi.com]

- 5. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Khan Academy [khanacademy.org]

- 8. researchgate.net [researchgate.net]

- 9. encyclopedia.pub [encyclopedia.pub]

Application Notes and Protocols for the Quantitative Analysis of p-Aminosalicylic Acid in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Para-aminosalicylic acid (PAS) is a second-line antituberculosis drug that has been in clinical use for over six decades.[1] It is a crucial component in the treatment of multidrug-resistant tuberculosis (MDR-TB).[1] Accurate quantification of PAS and its primary metabolite, N-acetyl-p-aminosalicylic acid (AcPAS), in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and ensuring treatment efficacy.[2] These application notes provide detailed protocols for the quantitative analysis of PAS in biological samples using high-performance liquid chromatography (HPLC) with fluorescence detection, a sensitive and reproducible method.[2]

Note on Terminology: The user request specified "p-aminosalicylic acid hydrazide." However, the preponderance of scientific literature focuses on the quantitative analysis of "p-aminosalicylic acid" (PAS) and its metabolites. This document will detail the established methods for PAS. Should "this compound" be a distinct compound of interest, a separate literature search and method development would be required.

Metabolic Pathway of p-Aminosalicylic Acid

PAS is primarily metabolized in the liver and intestines via acetylation to form N-acetyl-p-aminosalicylate (AcPAS).[1] This reaction is catalyzed by N-acetyltransferase 1 (NAT1).[1] Another metabolic route involves conjugation with glycine to form p-aminosalicyluric acid (PAA).[1] The parent drug and its metabolites are predominantly excreted through the kidneys via glomerular filtration and tubular secretion.[1]

Caption: Metabolic pathway of p-aminosalicylic acid (PAS).

Experimental Protocols

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FL)

This protocol is adapted from a validated method for the simultaneous quantification of PAS and its major metabolite, AcPAS, in plasma, cerebrospinal fluid (CSF), and brain tissues.[2][3]

1. Sample Preparation (Protein Precipitation)

A straightforward one-step protein precipitation is employed for sample clean-up.[2][3]

Caption: Workflow for biological sample preparation.

-

For Plasma and CSF:

-

For Tissue Samples:

-

Homogenize the tissue in an appropriate buffer.

-

Proceed with the protein precipitation steps as described for plasma and CSF.

-

2. HPLC Instrumentation and Conditions

The following conditions are optimized for the separation and detection of PAS and AcPAS.[3]

| Parameter | Specification |

| HPLC System | Waters 2695 XE Separations Module or equivalent |

| Detector | Waters 2475 Multi λ Fluorescence Detector or equivalent |

| Column | Reversed-phase C18 column |

| Guard Column | C18 guard column |

| Mobile Phase A | 17.5 mM potassium phosphate buffer (pH 3.5, adjusted with phosphoric acid) |

| Mobile Phase B | Methanol |

| Gradient Elution | A time-programmed binary gradient (specific gradient profile should be optimized based on the column used) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection Wavelengths | Excitation and Emission wavelengths should be optimized for PAS and AcPAS fluorescence. |

| Column Temperature | Room temperature |

3. Preparation of Standards and Calibration Curves

-

Prepare stock solutions of PAS and AcPAS in a suitable solvent.

-

Construct calibration curves by spiking blank biological matrix (plasma, CSF, etc.) with known concentrations of PAS and AcPAS.[3] The concentration range should encompass the expected sample concentrations.[3] A typical range is 0.05 to 500 µg/mL for plasma.[3]

-

Process the standards using the same sample preparation protocol as the unknown samples.

-

Plot the peak area ratio (analyte/internal standard, if used) against the concentration to generate the calibration curve.

Quantitative Data Summary

The performance of the described HPLC-FL method is summarized in the table below.

| Analyte | Matrix | Lower Limit of Quantification (LLOQ) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Linearity Range (µg/mL or µg/g) |

| PAS | Plasma | 50 ng/mL | < 5% | < 8% | 0.05 - 500 |

| AcPAS | Plasma | 50 ng/mL | < 5% | < 8% | 0.05 - 500 |

| PAS | Brain Tissue/CSF | 17 ng/g | < 5% | < 8% | 0.017 - 166.7 |

| AcPAS | Brain Tissue/CSF | 17 ng/g | < 5% | < 8% | 0.017 - 166.7 |

Data sourced from a study developing and validating an HPLC method for PAS and AcPAS in rat biological samples.[2][3]

Alternative Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, LC-MS/MS is a powerful alternative for the quantification of PAS and its metabolites.[4] While specific protocols can vary, the general workflow involves chromatographic separation followed by mass spectrometric detection using multiple-reaction monitoring (MRM).[5] It is important to note that the nature of the LC mobile phase (e.g., methanol vs. acetonitrile) can significantly impact the chromatographic peak intensities in LC-MS analysis of PAS.[5]

Conclusion

The HPLC with fluorescence detection method provides a robust, sensitive, and reproducible approach for the quantitative analysis of p-aminosalicylic acid and its primary metabolite in various biological samples.[2] This method is well-suited for pharmacokinetic studies, therapeutic drug monitoring, and other research applications in the field of tuberculosis treatment and drug development. For assays requiring even lower detection limits, the use of LC-MS/MS should be considered.

References

- 1. Evaluation of para-Aminosalicylic Acid as a Substrate of Multiple Solute Carrier Uptake Transporters and Possible Drug Interactions with Nonsteroidal Anti-inflammatory Drugs In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HPLC analysis of para-aminosalicylic acid and its metabolite in plasma, cerebrospinal fluid and brain tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HPLC analysis of para-aminosalicylic acid and its metabolite in plasma, cerebrospinal fluid and brain tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. LC-MS analysis of p-aminosalicylic acid under electrospray ionization conditions manifests a profound solvent effect - Analyst (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: Leveraging p-Aminosalicylic Acid Hydrazide in the Development of Novel Anti-Tubercular Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health threat, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This necessitates the urgent development of new anti-tubercular agents with novel mechanisms of action. p-Aminosalicylic acid (PAS), a second-line anti-TB drug, has experienced a resurgence in treating MDR-TB. Its hydrazide and subsequent derivatives, such as Schiff bases and hydrazones, present a promising scaffold for the development of new anti-tubercular agents. This document provides detailed application notes, experimental protocols, and data on the use of p-aminosalicylic acid hydrazide in anti-tubercular drug discovery.

Mechanism of Action of the Parent Compound: p-Aminosalicylic Acid

p-Aminosalicylic acid is a structural analog of p-aminobenzoic acid (PABA) and functions as a prodrug. Its primary mechanism of action involves the inhibition of the folate biosynthetic pathway in M. tuberculosis, which is crucial for the synthesis of nucleotides and ultimately DNA and RNA.[1][2]

Signaling Pathway of p-Aminosalicylic Acid Activation and Action

Caption: Mechanism of action of p-aminosalicylic acid (PAS) in M. tuberculosis.

PAS competitively inhibits dihydropteroate synthase (DHPS) and is incorporated into the folate pathway to form a hydroxylated dihydrofolate antimetabolite. This antimetabolite then inhibits dihydrofolate reductase (DHFR), leading to the depletion of tetrahydrofolate and the cessation of nucleotide synthesis, thereby arresting bacterial growth.

Development of this compound Derivatives

The derivatization of p-aminosalicylic acid into its hydrazide form opens up numerous possibilities for creating novel compounds with potentially enhanced anti-tubercular activity. The hydrazide moiety can be readily condensed with various aldehydes and ketones to form Schiff bases (hydrazones), which have shown significant promise as anti-tubercular agents.

Data Presentation: Anti-Tubercular Activity of Hydrazide Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various hydrazide derivatives against M. tuberculosis H37Rv, as reported in the literature. This data highlights the potential for developing potent anti-tubercular agents from these scaffolds.

| Compound Class | Representative Compound | Modification | MIC (µg/mL) | MIC (µM) | Reference |

| p-Aminosalicylic Acid | PAS | - | 1.0 | 6.53 | [3] |

| Isonicotinoyl Hydrazide Derivatives | Compound 9 | Condensation with 3-ethoxysalicylaldehyde | 4 | - | [4] |

| 2H-Chromene Hydrazones | Compound 1 | Isoniazid fragment | - | 0.13 | [4] |

| 2-Methyl-2H-chromene Hydrazones | Compound 2 | Isoniazid fragment | - | 0.17 | [4] |

| Eugenol Hydrazones | Compound 29 | Eugenol moiety | 25 | 68 | [4] |

| Nicotinic Acid Hydrazides | Compound 8c | 5-Bromo-isatin moiety | 6.25 | - | [5] |

| Nicotinic Acid Hydrazides | Compound 8b | 5-Chloro-isatin moiety | 12.5 | - | [5] |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from p-aminosalicylic acid, a crucial first step in developing its derivatives.

Materials:

-

p-Aminosalicylic acid

-

Methanol (absolute)

-

Thionyl chloride (SOCl₂)

-

Hydrazine hydrate (80%)

-

Dry benzene

-

Sodium bicarbonate solution (5%)

-

Round bottom flasks

-

Reflux condenser

-

Magnetic stirrer

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

Esterification: A suspension of p-aminosalicylic acid (0.1 mol) in absolute methanol (100 mL) is cooled in an ice bath. Thionyl chloride (0.12 mol) is added dropwise with constant stirring over 30 minutes. After the addition is complete, the reaction mixture is refluxed for 4 hours. The excess methanol is removed under reduced pressure using a rotary evaporator. The resulting solid ester (methyl p-aminosalicylate) is washed with 5% sodium bicarbonate solution and then with water, dried, and recrystallized from methanol.

-

Hydrazinolysis: To a solution of methyl p-aminosalicylate (0.05 mol) in dry benzene (50 mL), 80% hydrazine hydrate (0.1 mol) is added. The mixture is refluxed for 6 hours. The solvent is then removed by distillation. The resulting solid this compound is filtered, washed with cold water, dried, and recrystallized from ethanol.

Characterization: The synthesized this compound should be characterized by:

-

Melting Point: Determination of the melting point range.

-

FT-IR Spectroscopy: To confirm the presence of characteristic functional groups (e.g., N-H, C=O of hydrazide, aromatic C-H).

-

¹H-NMR Spectroscopy: To confirm the proton environment of the synthesized compound.

-

Elemental Analysis: To determine the elemental composition (C, H, N).

Protocol 2: General Procedure for the Synthesis of Schiff Bases of this compound

This protocol outlines the general method for synthesizing Schiff bases (hydrazones) by condensing this compound with various aromatic aldehydes.

Materials:

-

This compound

-

Substituted aromatic aldehydes (e.g., salicylaldehyde, 5-bromosalicylaldehyde, 5-chlorosalicylaldehyde)

-

Ethanol (absolute)

-

Glacial acetic acid (catalytic amount)

-

Round bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Büchner funnel and filter paper

Procedure:

-

A solution of the substituted aromatic aldehyde (0.01 mol) in absolute ethanol (25 mL) is added dropwise to a stirred solution of this compound (0.01 mol) dissolved in warm ethanol (50 mL).

-

A few drops of glacial acetic acid are added as a catalyst.

-

The reaction mixture is refluxed for 2-3 hours.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, the mixture is cooled to room temperature.

-

The precipitated solid (Schiff base) is collected by vacuum filtration, washed with cold ethanol, and dried.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or xylene).

Experimental Workflow for Synthesis of this compound Derivatives

Caption: A generalized workflow for the synthesis and evaluation of anti-tubercular agents.

Protocol 3: In Vitro Anti-Mycobacterial Activity Screening

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against M. tuberculosis H37Rv using a microplate-based assay.

Materials:

-

Synthesized compounds

-

M. tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

-

96-well microplates

-

Resazurin sodium salt solution

-

Positive control (e.g., Isoniazid)

-

Negative control (no drug)

-

Incubator (37°C)

Procedure:

-

Preparation of Inoculum: A mid-log phase culture of M. tuberculosis H37Rv is diluted in Middlebrook 7H9 broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in Middlebrook 7H9 broth in a 96-well microplate to obtain a range of concentrations.

-

Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. A positive control (Isoniazid at known MIC) and a negative control (broth with inoculum only) are included on each plate.

-

Incubation: The plates are sealed and incubated at 37°C for 5-7 days.

-

MIC Determination: After incubation, a resazurin solution is added to each well, and the plates are incubated for another 24-48 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change (i.e., the well remains blue).

Logical Relationship for Anti-Tubercular Drug Development

References

Troubleshooting & Optimization

optimizing reaction conditions for the synthesis of p-aminosalicylic acid hydrazide

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of p-aminosalicylic acid hydrazide. The information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Question: The yield of this compound is consistently low. What are the potential causes and solutions?

Answer:

Low yields can stem from several factors throughout the synthetic process. Here are the most common causes and their respective solutions:

-

Incomplete Esterification of p-Aminosalicylic Acid: The synthesis of this compound typically starts from the corresponding methyl ester. If the initial esterification of p-aminosalicylic acid is not complete, the unreacted carboxylic acid will not react with hydrazine hydrate, leading to a lower overall yield.

-

Solution: Ensure the esterification reaction goes to completion. Monitor the reaction using Thin Layer Chromatography (TLC). If necessary, consider using a larger excess of methanol and a suitable acid catalyst (e.g., sulfuric acid), and extend the reflux time.

-

-

Insufficient Hydrazine Hydrate: An inadequate amount of hydrazine hydrate can lead to incomplete conversion of the methyl ester to the hydrazide.

-

Solution: Use a molar excess of hydrazine hydrate. Ratios of 1.2 to 20 equivalents of hydrazine hydrate have been reported for similar syntheses to drive the reaction to completion.[1]

-

-

Suboptimal Reaction Time and Temperature: The reaction may not have proceeded to completion if the reflux time is too short or the temperature is too low.

-

Solution: A typical procedure involves refluxing the reaction mixture for at least 30 minutes.[2] Monitoring the disappearance of the starting material by TLC is crucial to determine the optimal reaction time.

-

-

Product Loss During Work-up and Purification: this compound may be lost during filtration or recrystallization.

-

Solution: When filtering the product, ensure the precipitate is washed with a minimal amount of a cold, appropriate solvent (like diethyl ether or cold ethanol) to avoid dissolving the product.[1][2] For recrystallization, carefully select the solvent and control the cooling rate to maximize crystal formation.

-

Question: The final product is discolored (e.g., yellow or brown). What is the cause of this impurity and how can it be removed?

Answer:

Discoloration of the final product often indicates the presence of impurities, which can arise from the starting materials or side reactions.

-

Impure Starting Materials: If the initial p-aminosalicylic acid or its methyl ester is impure, these impurities can be carried through the synthesis.

-

Solution: Ensure the purity of your starting materials before beginning the synthesis. Recrystallize the p-aminosalicylic acid or its methyl ester if necessary.

-

-

Oxidation of the Aminophenol Moiety: The p-aminophenol structure is susceptible to oxidation, which can lead to colored byproducts. This can be exacerbated by prolonged exposure to air at elevated temperatures.

-

Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Use degassed solvents.

-

-

Side Reactions: Although not extensively reported for this specific synthesis, the amino and hydroxyl groups on the aromatic ring could potentially undergo side reactions under certain conditions.

-

Solution: Adhere to the recommended reaction temperature and time to minimize the formation of side products.

-

-

Purification: To remove colored impurities, recrystallization from a suitable solvent such as ethanol is often effective.[2] The use of activated carbon during the purification of p-aminosalicylic acid has been reported and may be adaptable for the hydrazide.

Question: I am seeing multiple spots on my TLC plate after the reaction. What could these be and how do I isolate my desired product?

Answer:

Multiple spots on a TLC plate indicate a mixture of compounds. These could include:

-

Unreacted Starting Material (Methyl p-aminosalicylate): The spot corresponding to the starting material will be less polar than the product.

-

Desired Product (this compound): The hydrazide is generally more polar than the corresponding ester.

-

Side Products: The identity of side products would require further analysis, but they could arise from decomposition or side reactions.

Solution:

-

Reaction Monitoring: Use TLC to monitor the reaction's progress. The reaction is complete when the spot for the starting material has disappeared.

-

Purification: Column chromatography is an effective method for separating compounds with different polarities.[1] A silica gel column with an appropriate eluent system (e.g., a mixture of ethyl acetate and hexane) can be used to isolate the this compound. Recrystallization is also a viable purification method if the impurities have significantly different solubilities than the product.[2]

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis is typically a two-step process starting from p-aminosalicylic acid. First, the carboxylic acid is converted to its methyl ester. Then, the methyl ester is reacted with hydrazine hydrate to form the hydrazide.

Experimental Workflow for the Synthesis of this compound

Caption: A diagram illustrating the two-step synthesis and purification of this compound.

Q2: What are the recommended reaction conditions for the hydrazinolysis step?

A2: Based on available literature for the synthesis of this compound and similar compounds, the following conditions are recommended.[1][2]

| Parameter | Recommended Condition |

| Starting Material | Methyl 4-amino-2-hydroxybenzoate |

| Reagent | Hydrazine hydrate (80-99%) |

| Solvent | Methanol or Ethanol |

| Reactant Ratio | 1.2 to 20 molar equivalents of hydrazine hydrate |

| Temperature | Reflux |

| Reaction Time | 30 minutes to several hours (monitor by TLC) |

Q3: How can I confirm the identity and purity of the synthesized this compound?

A3: A combination of spectroscopic and physical methods should be used:

-

Thin Layer Chromatography (TLC): To check for the presence of starting material and impurities.

-

Melting Point: Compare the observed melting point with the literature value.

-

Infrared (IR) Spectroscopy: Look for characteristic peaks for the N-H stretches of the amine and hydrazide groups, the O-H stretch of the phenol, and the C=O stretch of the hydrazide.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect to see signals for the aromatic protons, the amine (-NH₂) protons, the hydroxyl (-OH) proton, and the hydrazide (-CONHNH₂) protons.

-

¹³C NMR: Expect signals for the aromatic carbons and the carbonyl carbon of the hydrazide.

-

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes, several safety precautions are essential:

-

Hydrazine Hydrate: Hydrazine hydrate is toxic and a suspected carcinogen. Handle it with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.

-

Solvents: Methanol and ethanol are flammable. Avoid open flames and work in a well-ventilated area.

-

Refluxing: Use a proper reflux setup with a condenser to prevent the escape of flammable solvent vapors.

Q5: Can I use p-aminosalicylic acid directly instead of its methyl ester?

A5: It is not recommended. The direct reaction of a carboxylic acid with hydrazine hydrate to form a hydrazide typically requires harsher conditions, such as high temperatures, which can lead to the degradation of the heat-sensitive p-aminosalicylic acid. The ester route is a milder and more efficient method for this synthesis.

Experimental Protocol

Synthesis of this compound from Methyl p-Aminosalicylate

This protocol is based on a reported synthesis of 4-amino-2-hydroxybenzohydrazide.[2]

Materials:

-

Methyl 4-amino-2-hydroxybenzoate

-

Hydrazine hydrate (80% or higher)

-

Methanol

-

Diethyl ether

-

Ethanol (for recrystallization)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate and stir bar

-

Heating mantle

-

Buchner funnel and filter paper

-

Beakers and other standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a stir bar and a reflux condenser, dissolve methyl 4-amino-2-hydroxybenzoate (1 equivalent) in methanol.

-

Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (at least 1.2 equivalents).

-

Reflux: Heat the reaction mixture to reflux and maintain it for at least 30 minutes. Monitor the progress of the reaction by TLC until the starting material is consumed.

-

Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The product should precipitate as a white solid.

-

Isolation: Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Washing: Wash the filtered solid with a small amount of cold diethyl ether to remove any soluble impurities.

-

Drying: Dry the product in air or in a desiccator.

-

Purification (Optional): For higher purity, the crude product can be recrystallized from ethanol. Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature to form crystals. Collect the purified crystals by vacuum filtration.

Logical Relationship of Troubleshooting Steps

Caption: A flowchart outlining the logical steps for troubleshooting low yield in the synthesis.

References

side reactions and byproduct formation in p-aminosalicylic acid hydrazide synthesis

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of p-aminosalicylic acid hydrazide.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and straightforward method for synthesizing this compound is the hydrazinolysis of an ester of p-aminosalicylic acid, typically methyl p-aminosalicylate, with hydrazine hydrate. This reaction is usually carried out in an alcoholic solvent.

Q2: What are the primary side reactions to be aware of during the synthesis?

The two most significant side reactions are the decarboxylation of the p-aminosalicylic acid moiety to form m-aminophenol and the oxidation of the product, which can lead to colored impurities.[1][2]

Q3: My reaction mixture turned dark brown/purple. What is the likely cause?